2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate
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Description
“2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate” is a chemical compound with the molecular formula C16H22N6O5 . It is intended for research use only.
Molecular Structure Analysis
The molecular weight of this compound is 378.389 g/mol . The InChI (International Chemical Identifier) string is InChI=1S/C10H18N2O3/c1-3-15-10 (14)8-11-4-6-12 (7-5-11)9 (2)13/h3-8H2,1-2H3
. This provides a standardized way of encoding the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 214.26 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 4 rotatable bonds .
Scientific Research Applications
Biosynthesis of Epipolythiodioxopiperazines
Acetylaranotin, a compound closely related to "2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate," is an epipolythiodioxopiperazine (ETP) derived from diketopiperazines. In a study by Guo et al. (2013), the biosynthetic pathway for acetylaranotin in Aspergillus terreus was revealed through genome-based deletion analysis, identifying a cluster of genes essential for its production. This research highlights the role of fungal secondary metabolites and their potential applications in enhancing the production of specific compounds and engineering novel molecules [Guo et al., 2013].
Chemical Synthesis
Codelli et al. (2012) reported the first total synthesis of (-)-acetylaranotin, demonstrating a method to access the dihydrooxepine ETP family, which could be generalized for synthesizing related compounds. This approach is vital for the development of synthetic strategies to create complex natural products and potentially new therapeutic agents [Codelli et al., 2012].
Discovery of New Natural Products
The study of natural products continues to be a rich source of novel compounds with potential therapeutic applications. For instance, the ethyl acetate extract of Sordaria gondaensis led to the identification of immunosuppressive dioxopiperazine-type constituents, showcasing the diversity and potential of fungal metabolites in drug discovery [Fujimoto et al., 2000].
Properties
IUPAC Name |
2-[8-(4-acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O5/c1-10(23)20-4-6-21(7-5-20)15-17-13-12(14(25)18-16(26)19(13)3)22(15)8-9-27-11(2)24/h4-9H2,1-3H3,(H,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJGKLGEGBSCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(N2CCOC(=O)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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